2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 180854-85-7
VCID: VC21337878
InChI: InChI=1S/C15H10Cl2N2O4/c16-8-14(20)18-13-6-5-9(19(22)23)7-11(13)15(21)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,18,20)
SMILES: C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CCl)Cl
Molecular Formula: C15H10Cl2N2O4
Molecular Weight: 353.2 g/mol

2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide

CAS No.: 180854-85-7

Cat. No.: VC21337878

Molecular Formula: C15H10Cl2N2O4

Molecular Weight: 353.2 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide - 180854-85-7

CAS No. 180854-85-7
Molecular Formula C15H10Cl2N2O4
Molecular Weight 353.2 g/mol
IUPAC Name 2-chloro-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide
Standard InChI InChI=1S/C15H10Cl2N2O4/c16-8-14(20)18-13-6-5-9(19(22)23)7-11(13)15(21)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,18,20)
Standard InChI Key YBAJRIMWOFPRTG-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CCl)Cl
Canonical SMILES C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CCl)Cl

Chemical Identity and Structure

Basic Identification

2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide is identified in chemical databases with specific registry numbers and molecular identifiers that allow for precise tracking and reference in scientific literature.

ParameterValue
PubChem CID12782825
CAS Registry Number180854-85-7
Molecular FormulaC15H10Cl2N2O4
Molecular Weight353.2 g/mol
DSSTox Substance IDDTXSID90509759
UNIIBRW3BG4SL9

The compound was first registered in PubChem on February 8, 2007, with the most recent modification date being April 5, 2025 .

Structural Characteristics

The molecular structure of 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide features several key functional groups arranged in a specific configuration:

  • A 2-chlorobenzoyl group

  • A 4-nitrophenyl moiety

  • A chloroacetamide unit

  • Multiple aromatic rings

The compound can be precisely represented using various chemical notations:

Notation TypeRepresentation
IUPAC Name2-chloro-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide
SMILESC1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)N+[O-])NC(=O)CCl)Cl
InChIInChI=1S/C15H10Cl2N2O4/c16-8-14(20)18-13-6-5-9(19(22)23)7-11(13)15(21)10-3-1-2-4-12(10)17/h1-7H,8H2,(H,18,20)
InChIKeyYBAJRIMWOFPRTG-UHFFFAOYSA-N

The compound's structure includes chlorine atoms at two different positions and a nitro group, which contribute to its distinctive chemical properties and reactivity .

Physicochemical Properties

Physical Characteristics

The physical properties of 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide significantly influence its behavior in various chemical and biological systems. While specific experimental data on this compound is limited in the provided sources, comparative analysis with structurally related compounds can provide insight into its likely physical characteristics.

Chemical Reactivity

The chemical reactivity of 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide is influenced by several functional groups:

These reactive centers make the compound relevant for pharmaceutical synthesis and potential biological interactions.

Nomenclature and Alternative Identifications

Synonyms and Alternative Names

2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide is known by several synonyms in chemical databases and literature:

  • 2-(2-Chloroacetamido)-5-nitro-2'-chlorobenzophenone

  • Acetamide, 2-chloro-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]-

  • 2-CHLORO-N-[2-(2-CHLOROBENZOYL)-4-NITROPHENYL]ACETAMIDE (alternate capitalization)

These alternative names are often used interchangeably in scientific literature, though the IUPAC name provides the most systematic and unambiguous identification.

Registration in Chemical Databases

The compound is registered in multiple chemical databases, ensuring its traceability in scientific research:

DatabaseIdentifier
PubChemCID 12782825
WikidataQ72516849
ChemIDplusListed with CAS 180854-85-7
EPA DSSToxDTXSID90509759

The registration of the compound in these databases facilitates its integration into broader chemical research contexts and computational chemistry applications .

Pharmaceutical Relevance

Synthetic Pathway Relationships

The structural similarities between 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide and other compounds used in benzodiazepine synthesis suggest its potential role as an intermediate or side-product in pharmaceutical manufacturing processes.

For comparative perspective, the related compound 2-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide is used in the synthesis of Cloxazolam, another benzodiazepine derivative . This parallel suggests potential applications for 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide in similar synthetic pathways.

Comparative Analysis with Related Compounds

Structural Homologs

Comparing 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide with structurally related compounds provides valuable insights into structure-property relationships:

CompoundMolecular FormulaMolecular WeightKey Structural Differences
2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamideC15H10Cl2N2O4353.2 g/molContains nitro group and chloroacetamide
2-amino-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamideC15H12Cl2N2O2323.2 g/molContains amino group instead of nitro, different substitution pattern
2-Bromo-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamideC15H10BrCl2NO2387.06 g/molContains bromo instead of chloro in acetamide, lacks nitro group

These structural variations result in different physicochemical properties and potentially different biological activities .

Functional Group Influence

The functional groups present in 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide significantly influence its properties:

  • The nitro group (-NO2) - Strongly electron-withdrawing, affects solubility and reactivity

  • The chloroacetamide group - Provides potential for nucleophilic substitution reactions

  • The 2-chlorobenzoyl moiety - Contributes to the compound's lipophilicity and steric properties

These functional group variations account for the differences in properties between 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide and its structural homologs.

Research Applications and Future Directions

Analytical Chemistry Applications

In analytical chemistry, 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide serves as a reference standard for:

  • Impurity profiling in pharmaceutical quality control

  • Development and validation of analytical methods for benzodiazepine analysis

  • Structure-activity relationship studies in medicinal chemistry research

The compound's well-defined structure makes it valuable for chromatographic method development and spectroscopic analysis.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator